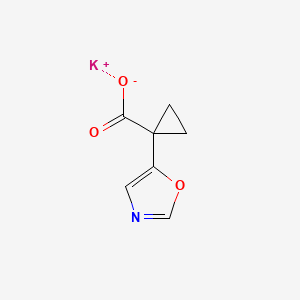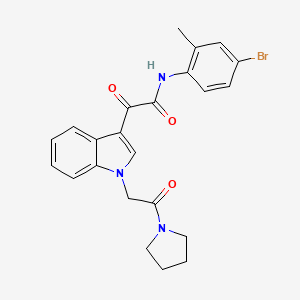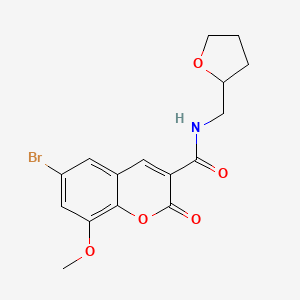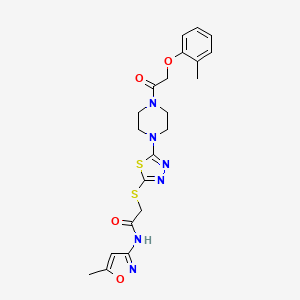
Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a chemical compound with the CAS Number: 2375269-61-5 . It has a molecular weight of 191.23 . The compound is a powder and is stored at a temperature of 4°C .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI Code for Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is 1S/C7H7NO3.K/c9-6(10)7(1-2-7)5-3-8-4-11-5;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 .Chemical Reactions Analysis
Oxazole derivatives have been synthesized using various methods. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a powder and is stored at a temperature of 4°C . The compound has a molecular weight of 191.23 .Scientific Research Applications
Antimicrobial Applications
Oxazole derivatives, such as EN300-7444812, have been studied for their antimicrobial properties. Researchers have synthesized various oxazole compounds and tested them against a range of bacterial and fungal species. For instance, certain oxazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for infections .
Anticancer Activity
The oxazole nucleus is a part of many medicinal compounds due to its potential anticancer activities. Compounds with this nucleus have been found to inhibit the growth of cancer cells. The specific mechanisms often involve the disruption of cell division or interference with cellular signaling pathways critical for tumor growth and proliferation .
Anti-inflammatory and Analgesic Effects
Oxazole derivatives are also known for their anti-inflammatory and analgesic effects. They can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. This includes the inhibition of enzymes like COX-2, which plays a significant role in the inflammatory process .
Antidiabetic Potential
Some oxazole compounds have been identified as antidiabetic agents. They work by modulating the activity of enzymes involved in glucose metabolism, which can help in controlling blood sugar levels. This is particularly important for the development of new therapies for type 2 diabetes .
Antitubercular Properties
Tuberculosis, caused by Mycobacterium tuberculosis , remains a major global health challenge. Oxazole derivatives have been explored for their antitubercular properties, with some showing promising results in inhibiting the bacteria responsible for the disease .
Antioxidant Capacity
Oxazoles have been evaluated for their antioxidant capacity, which is crucial in protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders, and antioxidants can mitigate these effects .
Antiviral Applications
Research into oxazole derivatives has included their potential as antiviral agents. These compounds can interfere with viral replication or bind to proteins essential for the virus’s life cycle, offering a pathway to new antiviral drugs .
Neuroprotective Effects
Oxazole compounds have shown potential in neuroprotection, which is the preservation of neuronal structure and function. By reducing oxidative stress or modulating neurotransmitter systems, these compounds could contribute to treatments for neurodegenerative diseases .
Safety and Hazards
The safety information available indicates that Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c9-6(10)7(1-2-7)5-3-8-4-11-5;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXMYUVDRYGXHQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CO2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)


![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)
![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)
![N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2917347.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)

